

3-Amino-1-benzylpyrrolidine-3-carboxylic acid as a constrained amino acid analog

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Amino-1-benzylpyrrolidine-3carboxylic acid

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Application Notes: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Topic: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid as a Constrained Amino Acid Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Amino-1-benzylpyrrolidine-3-carboxylic acid** is a non-canonical, cyclic amino acid analog. Its rigid pyrrolidine core, substituted at the C3 position with both an amino and a carboxylic acid group, introduces significant conformational constraints when incorporated into a peptide backbone. Unlike natural proteinogenic amino acids, which exhibit considerable rotational freedom, constrained analogs like this one "lock" the peptide chain into a more defined three-dimensional shape. This pre-organization can lead to enhanced biological activity, increased receptor selectivity, and improved stability against enzymatic degradation by proteases. The N-benzyl group further modifies the steric and electronic properties of the pyrrolidine ring, influencing local conformation and potentially participating in ligand-receptor interactions. These attributes make it a valuable tool in peptidomimetic design and drug discovery.

Physicochemical Properties



The fundamental properties of **3-Amino-1-benzylpyrrolidine-3-carboxylic acid** are summarized below. This data is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

Property	Value
IUPAC Name	3-amino-1-benzylpyrrolidine-3-carboxylic acid
CAS Number	145602-87-5[1]
Molecular Formula	C12H16N2O2[2]
Molecular Weight	220.27 g/mol
Monoisotopic Mass	220.12119 Da[2]
Appearance	White to off-white solid
Solubility	Soluble in aqueous acid and polar organic solvents

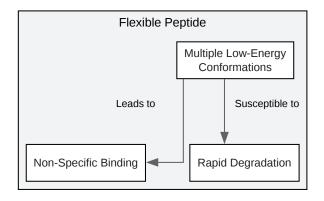
Applications in Drug Discovery

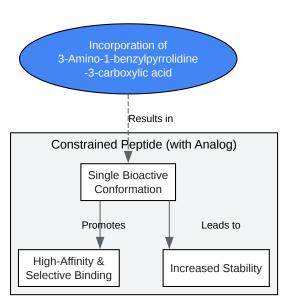
The primary application of this constrained analog is in the rational design of peptides and peptidomimetics with tailored structural and functional properties.

- Conformational Rigidity: The five-membered ring structure restricts the backbone dihedral
 angles (phi, ψ) around the residue, reducing the conformational flexibility of the entire
 peptide. This can stabilize bioactive conformations, such as β-turns or specific helical
 structures, which are often crucial for binding to biological targets like receptors or enzymes.
 [3]
- Receptor Selectivity: By forcing a peptide into a specific shape that preferentially fits one
 receptor subtype over others, this analog can significantly enhance binding selectivity,
 leading to more targeted therapeutic effects and fewer off-target side effects.
- Enzymatic Stability: Natural peptides are often rapidly degraded by proteases in vivo, limiting
 their therapeutic utility. The unnatural structure of the pyrrolidine ring can sterically hinder the
 approach of proteases, thereby increasing the peptide's circulating half-life.



Scaffold for Further Derivatization: The benzyl group on the ring nitrogen can serve as a
handle for further chemical modification or can be part of the pharmacophore itself,
potentially engaging in hydrophobic or aromatic interactions within a receptor's binding
pocket.





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Caption: Logical flow from a flexible to a constrained peptide.

Experimental Protocols

Protocol 1: Incorporation into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)



This protocol describes a standard manual synthesis cycle for incorporating N- α -Fmoc-**3**-amino-**1**-benzylpyrrolidine-**3**-carboxylic acid into a peptide sequence on a Rink Amide resin (for a C-terminal amide). The alpha-amino group of the constrained analog must be protected with Fmoc prior to use.

Materials:

- Rink Amide MBHA Resin (0.1 mmol scale)
- N-α-Fmoc-3-amino-1-benzylpyrrolidine-3-carboxylic acid
- Other N-α-Fmoc protected amino acids
- · Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylethylamine (DIPEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
 (H₂O)
- Cold diethyl ether

Procedure (One Coupling Cycle):

- Resin Preparation:
 - Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
 - Swell the resin in DMF for 30-60 minutes. Drain the DMF.
- · Fmoc Deprotection:
 - Add 5 mL of 20% (v/v) piperidine in DMF to the resin.



- Agitate for 5 minutes, then drain.
- Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal. Drain.

Washing:

- Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with agitation (~1 min each): DMF (x5), DCM (x3), DMF (x3).
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve N-α-Fmoc-3-amino-1-benzylpyrrolidine-3-carboxylic acid
 (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in ~3 mL of DMF.
 - Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
 - Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended for sterically hindered amino acids.
- Post-Coupling Wash:
 - Drain the coupling solution.
 - Wash the resin as in step 3: DMF (x3), DCM (x3).
 - (Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.
- Peptide Chain Elongation:
 - Repeat steps 2-5 for each subsequent amino acid in the sequence.
- Final Cleavage and Deprotection:

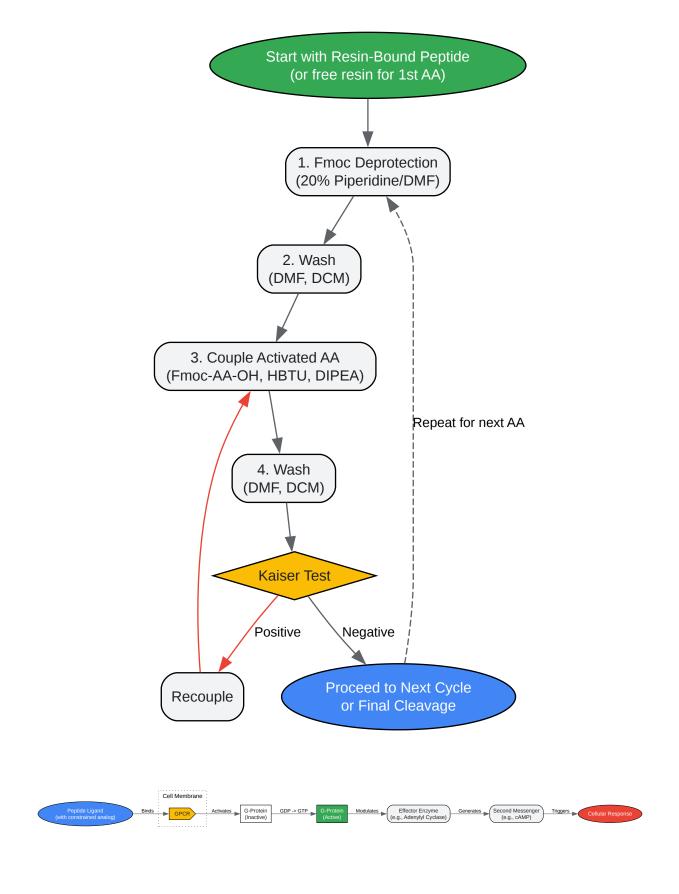


- After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.
- Add 5 mL of the cleavage cocktail (TFA/TIS/H₂O) to the dried resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the TFA filtrate into a centrifuge tube.
- Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
- Dry the crude peptide pellet under vacuum.

Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
- Purify by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
- Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.





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- To cite this document: BenchChem. [3-Amino-1-benzylpyrrolidine-3-carboxylic acid as a constrained amino acid analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115472#3-amino-1-benzylpyrrolidine-3-carboxylic-acid-as-a-constrained-amino-acid-analog]

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